5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)-

Herbicide Development Structure-Activity Relationship Agrochemicals

5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- (CAS 60050-57-9), also known as 2-benzyl-4-phenyl-4H-oxazol-5-one, is a heterocyclic compound belonging to the oxazolone (azlactone) class. It possesses a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 60050-57-9
Cat. No. B12897270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)-
CAS60050-57-9
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(C(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-10,15H,11H2
InChIKeyCJGCTZPHUXFSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- (CAS 60050-57-9): Chemical Identity and Core Properties


5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- (CAS 60050-57-9), also known as 2-benzyl-4-phenyl-4H-oxazol-5-one, is a heterocyclic compound belonging to the oxazolone (azlactone) class . It possesses a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol [1]. The compound features a five-membered oxazole ring with a phenyl group at the 4-position and a benzyl (phenylmethyl) group at the 2-position . Computed physicochemical properties include a topological polar surface area (PSA) of 38.66 Ų and a calculated LogP of 2.36 . As a saturated 5(4H)-oxazolone, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and functions as a versatile building block for the development of new materials .

Why Substituting 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- with Other Oxazolones Risks Compromising Synthetic Outcomes


Oxazolones are a chemically diverse family where even minor structural modifications at the C-2 and C-4 positions drastically alter their reactivity, stability, and biological profile [1]. The target compound is a saturated 5(4H)-oxazolone, which distinguishes it from unsaturated 4-benzylidene analogs and oxazolin-5-ones. While the parent oxazolone scaffold is common, the specific combination of a 4-phenyl and 2-benzyl substitution pattern dictates its unique ring-opening kinetics and enantioselective reaction potential [2][3]. Generic substitution with a different oxazolone derivative—such as 2-phenyl-4-benzylidene-oxazolone or 4-benzyl-2-phenyl-oxazolone—without accounting for these precise structural and electronic differences would likely lead to divergent reaction yields, altered stereochemical outcomes, or completely different biological activity profiles, undermining the reproducibility and validity of experimental results [2][3].

Quantitative Differentiation of 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- Against Structural Analogs


Herbicidal Activity: Direct IC50 Comparison Against Methoxy and Nitro Oxazolone Analogs

In a pre-emergent herbicidal assay against Raphanus sativus seeds, the target oxazolone derivative demonstrated an IC50 of 61.88 ± 4.71 ppm. This represents superior potency compared to its direct structural analogs: the –methoxy substituted oxazolone (IC50 67.29 ± 4.71 ppm) and the –nitro substituted oxazolone (IC50 70.03 ± 4.71 ppm) [1].

Herbicide Development Structure-Activity Relationship Agrochemicals

Regioselective Alkylation: Synthetic Utility as a Precursor for 4,4-Disubstituted Oxazolones

Alkylation of the structurally analogous 4-benzyl-2-phenyl-1,3-oxazol-5(4H)-one (a close regioisomer) with ω-azidoalkyl iodides, using LDA at -78 °C, yields a mixture of C-alkylated (4,4-disubstituted) and O-alkylated products in a combined 50-65% yield, with C-alkylation being the major pathway [1]. This demonstrates the capacity of the saturated 5(4H)-oxazolone core to serve as a nucleophilic synthon for constructing quaternary carbon centers, a key step in synthesizing macrocyclic lactams and complex amino acid derivatives.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Enantioselective Ring-Opening: Catalyst-Dependent Chiral Discrimination

The enantioselective alcoholysis of the closely related 2-phenyl-4-benzyl-5(4H)-oxazolone (a positional isomer of the target) catalyzed by a mixture of cyclo[(S)-His-(S)-Phe] (CHP) and L-diisopropyl tartrate yields N-benzoyl-L-phenylalaninates with enantiomeric excesses (e.e.) ranging from 20% to 39%, depending on the alcohol used [1]. This demonstrates the inherent potential of the saturated 5(4H)-oxazolone scaffold for asymmetric transformations.

Asymmetric Catalysis Chiral Synthesis Amino Acid Derivatives

Anti-inflammatory Activity: Oxazolone Class Benchmark Against Nimesulide

A series of novel oxazolone derivatives, including the 4-chlorobenzaldehyde oxazolone analog, demonstrated anti-inflammatory activity comparable to the standard drug nimesulide when evaluated using the HRBC membrane stabilization method [1]. The percentage protection was observed using a colorimeter, and all synthesized oxazolone derivatives exhibited activity similar to the standard [1].

Anti-inflammatory Drug Discovery Oxazolone Derivatives

Antioxidant Potential: Benchmarking Oxazolone Derivatives Against Ascorbic Acid

In a study of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, compounds M3 and M5 exhibited significant antioxidant activity at a concentration of 40 μg/mL, showing 88% and 85.7% inhibition, respectively, surpassing ascorbic acid as the reference standard [1].

Antioxidant Oxidative Stress Oxazolone

Targeted Application Scenarios for 5(4H)-Oxazolone, 4-phenyl-2-(phenylmethyl)- Based on Evidence


Herbicide Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on its superior IC50 of 61.88 ppm against Raphanus sativus compared to methoxy (67.29 ppm) and nitro (70.03 ppm) oxazolone analogs, this compound is the optimal starting point for herbicide development programs [1]. Researchers should prioritize this scaffold when exploring SAR to further improve pre-emergent herbicidal activity.

Synthesis of α,α-Disubstituted Amino Acid Derivatives and Macrocyclic Lactams

Leveraging the demonstrated alkylation chemistry of the saturated 5(4H)-oxazolone core, this compound serves as a key intermediate for introducing quaternary carbon centers [1]. It is ideally suited for projects requiring the synthesis of complex, sterically hindered amino acid building blocks or macrocyclic targets via C-alkylation pathways.

Asymmetric Synthesis of Enantiomerically Enriched α-Amino Acids

Given the established enantioselective ring-opening potential of closely related 5(4H)-oxazolones (up to 39% e.e.), this compound is a valuable pro-chiral substrate for developing and optimizing novel asymmetric catalysts [1]. It should be employed in methodology studies aimed at improving enantioselectivity in the synthesis of non-natural amino acids.

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